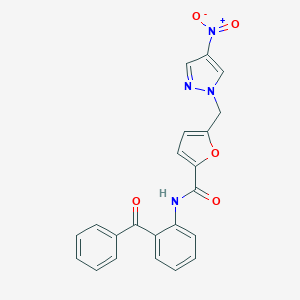
N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a furan derivative that exhibits anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory process. By inhibiting COX-2 activity, N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide reduces inflammation and pain.
Biochemical and Physiological Effects
N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the synovial fluid of rats with adjuvant-induced arthritis. Additionally, it has been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) in the liver and kidney of rats.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and analgesic drugs. Additionally, it exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and neuropathic pain. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on improving its solubility and bioavailability to enhance its efficacy.
Synthesis Methods
The synthesis of N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide involves the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminobenzophenone to form the corresponding amide. The amide is then reacted with 4-nitro-1H-pyrazole-1-carbaldehyde in the presence of a base to form the final product.
Scientific Research Applications
N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and neuropathic pain.
properties
Product Name |
N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide |
|---|---|
Molecular Formula |
C22H16N4O5 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H16N4O5/c27-21(15-6-2-1-3-7-15)18-8-4-5-9-19(18)24-22(28)20-11-10-17(31-20)14-25-13-16(12-23-25)26(29)30/h1-13H,14H2,(H,24,28) |
InChI Key |
SKIXCWFXFCNFGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-fluorophenyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B213706.png)

![4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213712.png)
![N-tert-butyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B213713.png)
![4-nitro-3-methyl-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B213714.png)

![4-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B213716.png)
![N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B213717.png)
![Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate](/img/structure/B213718.png)
![4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B213723.png)

![ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate](/img/structure/B213726.png)
